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Introduction
Cytidine 5'-triphosphate (CTP) disodium salt is a critical pyrimidine nucleoside triphosphate

essential for the synthesis of RNA by RNA polymerases.[1][2] Its high purity and stability make

it a standard reagent in a multitude of molecular biology applications, ranging from basic

research to the manufacturing of therapeutic biomolecules like mRNA vaccines.[3][4] CTP,

along with adenosine triphosphate (ATP), guanosine triphosphate (GTP), and uridine

triphosphate (UTP), serves as a fundamental building block for the transcription of DNA

templates into RNA molecules.[5]

Physicochemical Properties
CTP disodium salt is a stable, water-soluble powder.[6] For experimental use, it is typically

prepared as a concentrated stock solution and stored at -20°C.[6] High-purity CTP, often

exceeding 98%, is crucial for ensuring the fidelity and yield of in vitro transcription reactions.[1]

Commercially available CTP solutions are functionally tested for performance in in vitro

transcription assays with RNA polymerases such as T7 RNA polymerase.[7]
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Applications in Research and Drug Development
The primary application of CTP disodium salt is as a substrate in in vitro transcription (IVT)

reactions.[6] These reactions are central to numerous downstream applications:

mRNA Synthesis for Vaccines and Therapeutics: The production of messenger RNA (mRNA)

for vaccines and protein replacement therapies heavily relies on IVT.[4][8] In this process, a

linearized DNA template encoding the target protein is transcribed by a phage RNA

polymerase (e.g., T7, SP6, or T3) in the presence of ATP, GTP, CTP, and UTP.[5][9] Modified

nucleotides can also be incorporated to enhance mRNA stability and reduce immunogenicity.

[5]

Synthesis of RNA Probes: Labeled or unlabeled RNA probes for various hybridization

techniques, such as Northern blotting and in situ hybridization, are generated through IVT.

RNA Interference (RNAi) Studies: The synthesis of small interfering RNAs (siRNAs) and

short hairpin RNAs (shRNAs) for gene silencing experiments often utilizes IVT.

Biochemical and Kinetic Assays: CTP is a key component in assays designed to measure

the activity and kinetics of RNA polymerases.[10] These assays are vital for studying the

mechanisms of transcription and for screening potential polymerase inhibitors.

Quantitative Data: Kinetic Parameters of RNA
Polymerases for NTPs
The efficiency of RNA synthesis is influenced by the kinetic parameters of the RNA polymerase

for each nucleotide triphosphate. While comprehensive comparative data is often system-

dependent, the following table summarizes available kinetic parameters for different RNA

polymerases with respect to their nucleotide substrates.
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RNA
Polymerase

Nucleotide KM (μM) kcat (s-1)
kcat/KM (M-1s-
1)

T7 RNA

Polymerase
CTP ~30

Data not

available

Data not

available

RNA Polymerase

I
ATP

Data not

available

Data not

available

Data not

available

RNA Polymerase

I
CTP

Data not

available

Data not

available

Data not

available

RNA Polymerase

I
GTP

Data not

available

Data not

available

Data not

available

RNA Polymerase

I
UTP

Data not

available

Data not

available

Data not

available

RNA Polymerase

II
ATP

Data not

available
~75

Data not

available

RNA Polymerase

II
CTP

Data not

available

Data not

available

Data not

available

RNA Polymerase

II
GTP

Data not

available

Data not

available

Data not

available

RNA Polymerase

II
UTP

Data not

available

Data not

available

Data not

available

Note: Kinetic parameters are highly dependent on the specific reaction conditions, including

template sequence, temperature, and buffer composition. The data presented is indicative and

may vary between studies. A study on T7 RNA polymerase reported a KM app for CTP of

approximately 30 µM.[11] For RNA Polymerase II, the forward rate constant (k4) following ATP

binding is reported to be ~75 s⁻¹.[6]

Experimental Protocols
Protocol 1: Standard In Vitro Transcription (IVT) for
mRNA Synthesis using T7 RNA Polymerase
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This protocol describes a standard 20 µL IVT reaction for the synthesis of uncapped RNA.

Materials:

Linearized DNA template with a T7 promoter (0.5-1 µg/µL)

T7 RNA Polymerase (50 U/µL)

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine,

100 mM DTT)

NTP mix (10 mM each of ATP, GTP, CTP, UTP)

RNase Inhibitor (40 U/µL)

Nuclease-free water

Procedure:

Thaw all reagents on ice. Keep the T7 RNA Polymerase and NTPs on ice.

In a nuclease-free microcentrifuge tube, assemble the following reaction components at

room temperature in the order listed:

Nuclease-free water to a final volume of 20 µL

2 µL of 10x Transcription Buffer

1 µL of Linearized DNA template (0.5-1 µg)

2 µL of 10 mM NTP mix

1 µL of RNase Inhibitor

1 µL of T7 RNA Polymerase (50 U)

Mix the components gently by pipetting up and down.
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Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the

incubation time can be extended to 4 hours or overnight.[12]

(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at

37°C for 15 minutes.

Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction

followed by ethanol precipitation, or a column-based RNA purification kit.

Quantify the RNA yield by measuring the absorbance at 260 nm.

Protocol 2: RNA Polymerase Activity Assay using
Radiolabeled CTP
This protocol is for a non-specific, promoter-independent RNA polymerase activity assay using

[α-³²P]CTP.

Materials:

Cell-free extract or purified RNA polymerase fraction

2x Reaction Stock Mix (see below)

[α-³²P]CTP (10 µCi/µL)

Calf thymus DNA (template)

0.5 M Sodium Phosphate, dibasic (Na₂HPO₄)

Trichloroacetic acid (TCA)

Glass fiber filters

Preparation of 2x Reaction Stock Mix (for 1 mL):
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Component
Stock
Concentration

Volume for 1 mL
Final
Concentration (in
1x)

HEPES-KOH, pH 7.9 1 M 100 µL 50 mM

MnCl₂ 1 M 4 µL 2 mM

UTP 100 mM 10 µL 0.5 mM

ATP 100 mM 10 µL 0.5 mM

GTP 100 mM 0.8 µL 0.04 mM

CTP (cold) 100 mM 10 µL 0.5 mM

BSA (acetylated) 10 mg/mL 200 µL 1 mg/mL

Calf thymus DNA 0.5 mg/mL 100 µL 25 µg/mL

KCl 2 M 50 µL 50 mM

Sterile water 515.2 µL

Procedure:

Dialyze the enzyme fractions to be tested against a suitable buffer (e.g., 25 mM HEPES, pH

7.9, 20% glycerol, 100 mM KCl, 1 mM DTT, 0.1 mM EDTA).[10]

Prepare a "hot mix" by combining 20 µL of the 2x Reaction Stock Mix with 0.25 µL of [α-

³²P]CTP per reaction.

In a microcentrifuge tube, add 20 µL of the dialyzed enzyme fraction.

Initiate the reaction by adding 20.25 µL of the "hot mix" to the enzyme fraction.

Incubate at the optimal temperature for the polymerase (e.g., 30°C) for a defined period

(e.g., 10-30 minutes).

Stop the reaction by adding an equal volume of 0.5 M Na₂HPO₄.

Precipitate the radiolabeled RNA by adding trichloroacetic acid (TCA).
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Collect the precipitate on a glass fiber filter.

Wash the filter to remove unincorporated [α-³²P]CTP.

Measure the radioactivity incorporated into the RNA using a scintillation counter.
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Caption: Workflow for a standard in vitro transcription (IVT) reaction.
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Caption: Workflow for an RNA polymerase activity assay using radiolabeled CTP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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